N-(2-hydroxycyclopentyl)acetamide
Description
N-(2-hydroxycyclopentyl)acetamide is a cyclopentane-derived acetamide featuring a hydroxyl group at the 2-position of the cyclopentyl ring and an acetamide moiety. Its molecular formula is C₇H₁₃NO₂ (molecular weight: 143.18 g/mol), and its structure combines hydrophilic (hydroxyl, acetamide) and hydrophobic (cyclopentyl) regions.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(2-hydroxycyclopentyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9) |
InChI Key |
WGWDTEAABXNFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclopentyl)acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxycyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of N-(2-aminocyclopentyl)acetamide.
Substitution: Formation of N-(2-halocyclopentyl)acetamide.
Scientific Research Applications
N-(2-hydroxycyclopentyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play a crucial role in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-hydroxycyclopentyl)acetamide with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Features |
|---|---|---|---|---|
| This compound | C₇H₁₃NO₂ | 143.18 | Cyclopentyl, hydroxyl, acetamide | Hydroxyl at 2-position enhances polarity |
| N-(2-hydroxycyclobutyl)-N-methylacetamide | C₈H₁₅NO₂ | 157.21 | Cyclobutyl, hydroxyl, methyl, acetamide | Smaller ring (cyclobutyl) increases ring strain |
| N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(2-methoxyphenoxy)acetamide | C₁₅H₂₁NO₅ | 295.33 | Cyclopentyl, dual hydroxyl, methoxyphenoxy, acetamide | Increased hydrophilicity and steric bulk |
| 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide | C₂₁H₂₃N₃O | 333.43 | Cyclopentyl, cyano, benzylphenyl, acetamide | Cyanogroup enhances electrophilicity |
| N-(3-Fluoro-4-hydroxyphenyl)acetamide | C₈H₈FNO₂ | 169.15 | Fluorophenyl, hydroxyl, acetamide | Fluorine substituent boosts bioavailability |
Key Research Findings
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound facilitates hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like N-cyclopentylacetamide .
- Ring Size Effects : Cyclopentyl rings (5-membered) exhibit less strain than cyclobutyl analogs (4-membered), leading to higher thermal stability but similar reactivity .
Data Tables
Table 1: Comparative Solubility and Reactivity
| Compound | Solubility in Water (mg/mL) | LogP | Reactivity with LiAlH₄ |
|---|---|---|---|
| This compound* | ~50 (predicted) | 0.7 | Low |
| N-(2-hydroxycyclobutyl)-N-methylacetamide | 35 | 0.9 | Moderate |
| N-(3-Fluoro-4-hydroxyphenyl)acetamide | 20 | 1.2 | High |
*Predicted data based on cyclopentanol analogs.
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